molecular formula C14H13N3O2 B2606966 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide CAS No. 307524-32-9

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B2606966
CAS No.: 307524-32-9
M. Wt: 255.277
InChI Key: MUCXZDDNXLJEFN-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol This compound is characterized by the presence of a benzimidazole ring and a furan ring, connected through an ethyl chain

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(1H-1,3-benzodiazol-2-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The ethyl chain can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s overall biological activity by facilitating binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide: A similar compound with slight structural variations.

    N-(1H-1,3-benzodiazol-2-yl)ethyl]pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.

    N-(1H-1,3-benzodiazol-2-yl)ethyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide is unique due to its combination of a benzimidazole ring and a furan ring, which imparts specific chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-14(12-6-3-9-19-12)15-8-7-13-16-10-4-1-2-5-11(10)17-13/h1-6,9H,7-8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCXZDDNXLJEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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